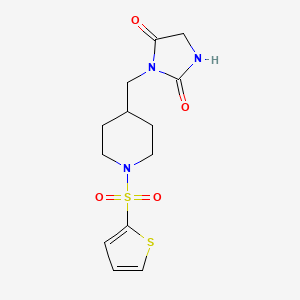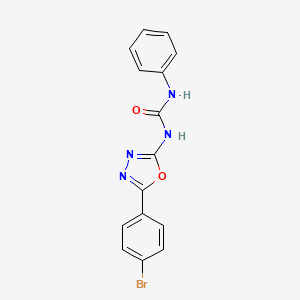
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of “3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione” has not been explicitly mentioned in the available literature.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione” is not detailed in the available literature.Chemical Reactions Analysis
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific chemical reactions involving “3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione” are not detailed in the available literature.Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum are provided .Aplicaciones Científicas De Investigación
Piperidine Derivatives in Drug Design
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound , being a piperidine derivative, could potentially be used in the design of new drugs.
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Given the piperidine moiety in the compound, it could potentially be explored for anticancer applications.
Antiviral Applications
Some piperidine derivatives have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . This suggests potential antiviral applications for the compound.
Antimalarial Applications
Piperidine derivatives are also being utilized as antimalarial agents . This opens up the possibility of the compound being used in antimalarial drug development.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests that the compound could potentially have applications in treating microbial and fungal infections.
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . Additionally, thiophene nucleus containing compounds, like the one in the compound, have shown anti-inflammatory activity . This suggests potential anti-inflammatory applications for the compound.
Propiedades
IUPAC Name |
3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c17-11-8-14-13(18)16(11)9-10-3-5-15(6-4-10)22(19,20)12-2-1-7-21-12/h1-2,7,10H,3-6,8-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIPFMUQHDVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)




![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)
![5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521086.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2521093.png)
![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)